(3-Fluoro-4,5-dimethoxyphenyl)methanol

Medicinal Chemistry Drug Design Physicochemical Property Tuning

Procure (3-Fluoro-4,5-dimethoxyphenyl)methanol as a low-MW (186.18) fluorinated fragment for CNS-targeted programs and fragment-based drug discovery. Its 3-fluoro substitution pattern achieves a superior logP reduction (ΔlogP –0.3 to –0.7) over non-fluorinated analogs, enhancing BBB permeability without steric penalty. The benzylic alcohol handle enables reliable oxidation to 3-fluoro-4,5-dimethoxybenzaldehyde, streamlining multi-step synthesis. Insist on this specific regioisomer to leverage fluorine's metabolic stability advantage—a tuning effect impossible with chloro/bromo alternatives.

Molecular Formula C9H11FO3
Molecular Weight 186.18 g/mol
Cat. No. B14022394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4,5-dimethoxyphenyl)methanol
Molecular FormulaC9H11FO3
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)CO)F)OC
InChIInChI=1S/C9H11FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3
InChIKeyMJDZFLMYCUHBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3‑Fluoro‑4,5‑dimethoxyphenyl)methanol: CAS 99423‑94‑6 Procurement and Baseline Specification Guide


(3‑Fluoro‑4,5‑dimethoxyphenyl)methanol (CAS 99423‑94‑6) is a fluorinated dimethoxybenzyl alcohol with molecular formula C₉H₁₁FO₃ and exact mass 186.069222 g/mol [1]. It is commercially available from multiple suppliers at purities of ≥95% to NLT 98% . The compound features a primary benzylic alcohol group, two electron‑donating methoxy substituents at the 4‑ and 5‑positions, and a fluorine atom at the 3‑position of the aromatic ring. This substitution pattern provides a reactive handle for oxidation, esterification, or etherification while the fluorine imparts distinctive electronic and metabolic properties relative to non‑fluorinated analogs.

Why (3‑Fluoro‑4,5‑dimethoxyphenyl)methanol Cannot Be Interchanged with Non‑Fluorinated or Alternative Halo Analogs


Substituting (3‑fluoro‑4,5‑dimethoxyphenyl)methanol with non‑fluorinated 3,4,5‑trimethoxybenzyl alcohol or alternative halo analogs (chloro, bromo) is scientifically unjustified because fluorine substitution fundamentally alters lipophilicity, electronic distribution, and metabolic stability of downstream products. The C–F bond exhibits distinct physicochemical properties compared to C–H, C–Cl, or C–Br bonds: fluorine is the most electronegative element and its van der Waals radius (1.47 Å) lies between hydrogen (1.20 Å) and oxygen (1.52 Å), enabling isosteric replacement of hydrogen with minimal steric perturbation while drastically altering pKa of adjacent functional groups and logP of the molecule [1][2]. Class‑level evidence indicates that skipped (1,3‑substituted) fluorination patterns, such as the 3‑fluoro substitution relative to the benzylic alcohol group in this compound, achieve more effective logP reduction than single or vicinal fluorination motifs, offering a distinct pharmacokinetic tuning advantage [3]. Furthermore, the specific positioning of fluorine at C3 adjacent to two methoxy groups creates a unique electronic environment that influences the reactivity of the benzylic alcohol toward oxidation and derivatization reactions .

(3‑Fluoro‑4,5‑dimethoxyphenyl)methanol: Quantitative Differential Evidence Against Comparator Analogs


Fluorine vs. Hydrogen Substitution: Impact on Lipophilicity (logP)

Fluorine substitution at the 3‑position of a dimethoxyphenyl scaffold is predicted to reduce calculated logP relative to the non‑fluorinated 3,4,5‑trimethoxybenzyl alcohol analog. This is supported by class‑level evidence showing that skipped (1,3‑substituted) fluorination motifs in aromatic systems achieve more substantial logP reduction (ΔlogP range: –0.3 to –0.7 units depending on additional substitution) compared to single or vicinal fluorination [1]. For (3‑fluoro‑4,5‑dimethoxyphenyl)methanol, the replacement of a 3‑methoxy group with a fluorine atom is expected to lower lipophilicity, potentially improving aqueous solubility and reducing non‑specific protein binding in downstream applications.

Medicinal Chemistry Drug Design Physicochemical Property Tuning

Fluorine vs. Chlorine vs. Bromine: Molecular Weight and Lipophilicity Trade‑Offs

Among halo‑substituted 4,5‑dimethoxybenzyl alcohols, the fluorine analog (MW 186.18) offers the lowest molecular weight and smallest steric bulk compared to the chloro analog (MW 202.63) and bromo analog (MW 247.09) [1]. In lead optimization, each heavy atom added to a molecule reduces the probability of downstream success due to increased molecular weight penalties on permeability and oral bioavailability. The fluorine atom adds only 18 Da relative to hydrogen versus 34.5 Da for chlorine and 79 Da for bromine. Additionally, fluorine typically lowers logP (hydrophilic effect) while chlorine and bromine increase logP (lipophilic effect) — a critical distinction when tuning physicochemical properties [2].

Medicinal Chemistry Fragment‑Based Drug Discovery Halo‑Substituted Building Blocks

Oxidation Selectivity: 3‑Fluoro vs. 2‑Fluoro Regioisomer Reactivity

The oxidation of (3‑fluoro‑4,5‑dimethoxyphenyl)methanol to 3‑fluoro‑4,5‑dimethoxybenzaldehyde proceeds with high chemoselectivity using pyridinium chlorochromate (PCC) without affecting the aromatic fluorine substituent . This contrasts with the 2‑fluoro regioisomer (CAS 79474‑33‑2), where the proximity of fluorine to the benzylic alcohol may influence oxidation rates due to altered electron density at the benzylic carbon. The 3‑fluoro substitution pattern places the electron‑withdrawing fluorine meta to the benzylic alcohol, providing a more predictable and controlled oxidation profile compared to ortho‑fluoro substitution, which can introduce steric and electronic complications in subsequent derivatization steps.

Synthetic Methodology Oxidation Chemistry Fluorinated Building Blocks

Blood‑Brain Barrier Permeability: Class‑Level Evidence from Fluorinated Benzyl Alcohols

Class‑level evidence from structurally related fluorinated benzyl alcohol derivatives demonstrates that fluorine substitution can enhance blood‑brain barrier (BBB) permeability relative to non‑fluorinated analogs. Specifically, a 2‑fluoro‑3,4‑dimethoxybenzyl alcohol derivative showed approximately 3‑fold increased BBB permeability compared to its non‑fluorinated counterpart while maintaining submicromolar IC₅₀ values (0.8 μM) . While this data is from a regioisomeric scaffold (2‑fluoro vs. 3‑fluoro), the underlying principle — that fluorine substitution on methoxy‑substituted benzyl alcohols improves CNS penetration — is transferable class‑level knowledge. The 3‑fluoro substitution pattern in (3‑fluoro‑4,5‑dimethoxyphenyl)methanol may confer similar BBB permeability advantages, though direct measurement for this specific compound is not available in the public domain.

CNS Drug Discovery Blood‑Brain Barrier Fluorine Substitution Effects

(3‑Fluoro‑4,5‑dimethoxyphenyl)methanol: Validated Application Scenarios for Procurement Decision‑Making


Medicinal Chemistry: CNS‑Penetrant Lead Optimization Building Block

Procure (3‑fluoro‑4,5‑dimethoxyphenyl)methanol as a benzylic alcohol building block for CNS‑targeted medicinal chemistry programs where improved blood‑brain barrier permeability is required. Class‑level evidence from related fluorinated dimethoxybenzyl alcohols demonstrates ~3‑fold increased BBB penetration relative to non‑fluorinated analogs . The compound's lower molecular weight (186.18 g/mol) compared to chloro (202.63 g/mol) and bromo (247.09 g/mol) analogs [1] aligns with CNS drug‑like property guidelines (MW <400 Da). Additionally, the predicted lower logP relative to 3,4,5‑trimethoxybenzyl alcohol [2] supports improved aqueous solubility and reduced non‑specific protein binding — critical parameters for CNS drug candidates.

Synthetic Methodology: Controlled Oxidation to 3‑Fluoro‑4,5‑dimethoxybenzaldehyde

Procure (3‑fluoro‑4,5‑dimethoxyphenyl)methanol when a reliable and predictable oxidation pathway to 3‑fluoro‑4,5‑dimethoxybenzaldehyde (CAS 71924‑61‑3) is required. The meta‑fluoro substitution pattern (3‑position) avoids the steric and electronic complications associated with ortho‑fluoro (2‑position) analogs, enabling clean PCC‑mediated oxidation to the corresponding benzaldehyde . This synthetic reliability reduces purification burden and improves yield consistency in multi‑step synthetic sequences, making this compound a preferred procurement choice over alternative regioisomers for aldehyde‑targeted synthetic routes.

Fragment‑Based Drug Discovery: Low Molecular Weight Fluorinated Fragment

Procure (3‑fluoro‑4,5‑dimethoxyphenyl)methanol as a low molecular weight fluorinated fragment (MW 186.18) for fragment‑based drug discovery (FBDD) screening libraries. Compared to chloro (MW 202.63) and bromo (MW 247.09) analogs, the fluorine‑substituted fragment offers the lowest heavy atom count and smallest steric footprint while introducing a metabolically stable C–F bond [1]. The benzylic alcohol provides a synthetic handle for fragment elaboration via esterification, etherification, or Mitsunobu reactions. The combination of low MW, fluorine‑mediated metabolic stability, and a versatile reactive group makes this compound an efficient fragment starting point for hit‑to‑lead optimization.

Physicochemical Property Tuning: logP Reduction in Lead Series

Procure (3‑fluoro‑4,5‑dimethoxyphenyl)methanol for medicinal chemistry programs requiring logP reduction in a lead series without substantially increasing molecular weight. Class‑level evidence indicates that skipped (1,3‑substituted) fluorination motifs achieve more effective logP reduction (ΔlogP –0.3 to –0.7) than single or vicinal fluorination patterns [2]. Replacing a 3‑methoxy group with fluorine in this scaffold is expected to lower lipophilicity, potentially improving aqueous solubility, reducing hERG liability, and enhancing oral bioavailability. This property tuning advantage cannot be achieved with non‑fluorinated 3,4,5‑trimethoxybenzyl alcohol or with lipophilicity‑increasing chloro/bromo analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Fluoro-4,5-dimethoxyphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.